1,3,3-Trimethyl-3,4-dihydroisoquinoline

Vue d'ensemble

Description

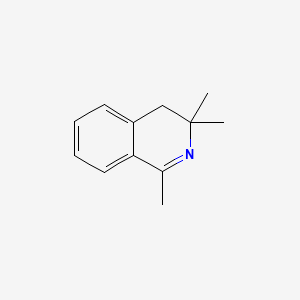

1,3,3-Trimethyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C12H15N. It is a derivative of isoquinoline, characterized by the presence of three methyl groups and a partially saturated ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the alkylation of 3,4-dihydroisoquinoline derivatives. For instance, the reaction of 3,4-dihydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,3-Trimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its fully saturated analogs.

Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in the presence of potassium hydroxide is commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reduction.

Substitution: Alkyl halides, such as methyl iodide, are used for N-alkylation reactions.

Major Products Formed

Oxidation: Iminium salts and carboxylic acids.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: N-alkylated 3,4-dihydroisoquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

TMDIQ is being extensively studied for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing new medications aimed at conditions such as anxiety, depression, and neurodegenerative diseases. Research indicates that TMDIQ and its derivatives may exhibit anti-nausea, anti-diabetic, and anti-allergy properties, making them valuable in pharmaceutical formulations .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of TMDIQ could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. The compound's structural similarity to certain natural alkaloids enhances its potential as a lead compound in drug discovery .

Organic Synthesis

TMDIQ serves as an important intermediate in organic synthesis. Its unique structure allows chemists to utilize it as a building block for creating complex organic molecules. This capability is crucial in the synthesis of fine chemicals and pharmaceuticals .

Synthetic Methodologies

Recent advancements have introduced efficient synthetic routes for producing TMDIQ derivatives through N-alkylation and oxidation processes. These methods allow for the generation of diverse compounds with potential biological activities .

Natural Product Research

Researchers are exploring TMDIQ for its structural similarities to naturally occurring alkaloids. This exploration may lead to the discovery of new natural products with therapeutic properties. The compound's framework is conducive to modifications that can enhance biological activity .

Material Science

In material science, TMDIQ is investigated for its potential applications in developing novel materials such as polymers and coatings. The compound's specific chemical properties can be tailored to create materials with enhanced performance characteristics, making it suitable for various industrial applications .

Analytical Chemistry

TMDIQ is utilized as a standard in analytical chemistry methods. It helps ensure accuracy in the detection and quantification of similar compounds within complex mixtures. Its role as a reference compound aids in developing robust analytical techniques .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential treatments for neurological disorders; exhibits anti-nausea and anti-allergy effects. |

| Organic Synthesis | Serves as a versatile building block for complex organic molecules. |

| Natural Product Research | Structural analogs to natural alkaloids; leads to discovery of new therapeutic compounds. |

| Material Science | Development of advanced materials with tailored properties for industrial use. |

| Analytical Chemistry | Used as a standard for accurate detection and quantification in complex mixtures. |

Mécanisme D'action

The mechanism of action of 1,3,3-trimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways. For instance, its derivatives can act as inhibitors of specific enzymes or receptors, modulating biological processes. The exact mechanism depends on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydroisoquinoline: Lacks the three methyl groups present in 1,3,3-trimethyl-3,4-dihydroisoquinoline.

1,2,3,4-Tetrahydroisoquinoline: Fully saturated analog with different chemical properties.

N-alkylated 3,4-dihydroisoquinolines: Similar structure but with various alkyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups influences its steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry .

Activité Biologique

1,3,3-Trimethyl-3,4-dihydroisoquinoline (TMDHIQ) is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article provides an in-depth examination of the biological activity of TMDHIQ, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

TMDHIQ exhibits significant interactions with various molecular targets. It is suggested that this compound may function as a monoamine oxidase (MAO) inhibitor, which could enhance neurotransmitter levels such as dopamine and serotonin by preventing their breakdown. Additionally, it may exert neuroprotective effects through free radical scavenging and modulation of glutamatergic signaling pathways.

Biochemical Pathways

Research indicates that TMDHIQ can influence dopamine metabolism. Chronic administration in animal models has shown a decrease in striatal dopamine concentration, suggesting potential neurotoxic effects at high doses. The compound's interaction with cellular signaling pathways also affects gene expression and cellular metabolism, particularly in neuronal cells where it enhances neurotransmitter release.

Biological Activity Overview

TMDHIQ is associated with several biological activities:

- Neuroprotective Effects : Its potential to inhibit MAO suggests a role in protecting dopaminergic neurons from degeneration.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Smooth Muscle Relaxation : Some derivatives of TMDHIQ have shown spasmolytic activity, indicating potential applications in treating gastrointestinal disorders .

Neuroprotective Studies

A study investigating the neuroprotective properties of TMDHIQ derivatives found that certain compounds could significantly reduce oxidative stress markers in neuronal cultures. The results indicated enhanced cell viability and reduced apoptosis in the presence of these derivatives compared to controls.

Smooth Muscle Relaxation

In a recent investigation into the spasmolytic activities of novel 1,3-disubstituted 3,4-dihydroisoquinolines (including TMDHIQ), researchers observed that specific compounds exhibited significant muscle relaxant activity comparable to established antispasmodic drugs like mebeverine. These findings suggest a promising avenue for developing new treatments for conditions characterized by smooth muscle contractile failure .

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| This compound | MAO inhibition, antioxidant activity | Neuroprotection, smooth muscle relaxation | Neurodegenerative disorders, IBS |

| 3,4-Dihydroisoquinoline | Less potent MAO inhibition | Limited neuroprotective effects | Fewer therapeutic applications |

| N-Alkylated derivatives | Varies based on alkyl group | Enhanced pharmacological properties | Broader therapeutic applications |

Propriétés

IUPAC Name |

1,3,3-trimethyl-4H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNOAVXTUXLYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344057 | |

| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79023-51-1 | |

| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.